1-Chloro-2,4-hexadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

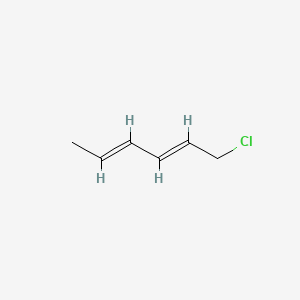

1-Chloro-2,4-hexadiene is a chemical compound with the molecular formula C6H9Cl . It is also known by other names such as (2E,4E)-1-Chloro-2,4-hexadiene, 1-Chlorohexa-2,4-diene, and 2,4-Hexadiene, 1-chloro- .

Synthesis Analysis

Conjugated dienes like 1-Chloro-2,4-hexadiene can undergo electrophilic addition reactions . The addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene can result in 1,2- and 1,4-addition products . The stability of the resulting carbocation intermediate can be explained by the concept of resonance .Molecular Structure Analysis

The molecular structure of 1-Chloro-2,4-hexadiene consists of a chain of six carbon atoms with two double bonds and one chlorine atom attached . The average mass of the molecule is 116.589 Da and the monoisotopic mass is 116.039276 Da .Chemical Reactions Analysis

When a conjugated diene like 1-Chloro-2,4-hexadiene is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The ratio of these products is determined by the conditions of the reaction . The reaction can be controlled kinetically or thermodynamically .Scientific Research Applications

Electron-Promoted Cope Cyclization

1-Chloro-2,4-hexadiene has been studied for its electron-promoted Cope cyclization. The research focused on hexadiene radical anions where chloro groups were used as substituents. Although the radical anions with chloro substituents did not undergo Cope cyclization, the study provided valuable insights into the reactivity of these anions and contributed to a thermochemical model predicting reaction thermochemistry using properties of model systems (Chacko & Wenthold, 2007).

Synthesis of Functionalizable Polymers

trans-1,4-Hexadiene, closely related to 1-Chloro-2,4-hexadiene, is crucial in producing functionalizable polymers and ethylene-propylene-diene-monomer (EPDM) terpolymers. Research involving the codimerization of 1,3-butadiene and ethylene has been conducted, emphasizing the significance of transition metals like rhodium as catalysts. This research is pivotal for the industrial synthesis of polymers and rubber materials (Behr & Miao, 2005).

Photoisomerization Studies

The photoisomerization of trans,trans-1-fluoro-2,4-hexadiene (closely related to 1-Chloro-2,4-hexadiene) has been studied to understand the excited potential energy surfaces of acyclic 1,3-dienes. These studies are fundamental in comprehending the behavior of dienes under light exposure and their potential applications in photochemical processes (Squillacote, Wang, & Chen, 2004).

Atmospheric Chemistry

Research into the atmospheric chemistry of conjugated dienes like E,E-2,4-hexadienal, a molecule structurally similar to 1-Chloro-2,4-hexadiene, has been significant. Understanding the reaction products and mechanisms when these dienes interact with atmospheric oxidants is crucial for comprehending their environmental impact and behavior (Colmenar et al., 2018).

Catalysis and Reaction Mechanisms

The interaction of 1-Chloro-2,4-hexadiene with various catalysts and reagents has been a subject of interest. Studies have delved into its reactivity, exploring aspects like hydrosilylation, isomerization, and cyclocopolymerization. These reactions are fundamental for synthesizing various organic compounds and polymers with specific structural and functional attributes (Saiki, 2008).

Mechanism of Action

The mechanism of action involves the electrophilic addition of a halogen or a hydrogen halide to the conjugated diene . The allylic carbocation intermediate generated has different resonance forms . The product resulting from the secondary cation is generated in higher yield than from the primary cation .

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Hexadiene, indicates that it is considered hazardous . It is classified as a flammable liquid, and it can cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name |

(2E,4E)-1-chlorohexa-2,4-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3/b3-2+,5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAKEJHVQRBQLA-MQQKCMAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,4-hexadiene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2638914.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2638921.png)

![9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2638930.png)

![4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2638931.png)

![1-[(2-chlorophenyl)methyl]-7-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2638932.png)